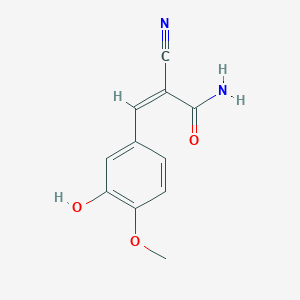![molecular formula C22H16ClN3OS B5821771 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5821771.png)
2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a triazole derivative that has been synthesized through various methods and has shown promising results in several studies. In
Mechanism of Action
The mechanism of action of 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone is not fully understood. However, studies have shown that it inhibits the growth of fungi and bacteria by interfering with the synthesis of their cell walls. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, it has been found to modulate the immune system by regulating the production of cytokines.
Biochemical and Physiological Effects:
Studies have shown that 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone has various biochemical and physiological effects. It has been found to inhibit the growth of several strains of fungi and bacteria, including Candida albicans, Aspergillus fumigatus, and Staphylococcus aureus. It has also been shown to induce apoptosis in cancer cells and to have anti-inflammatory effects. Furthermore, it has been found to modulate the immune system by regulating the production of cytokines.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone in lab experiments is its high purity and stability, which allows for accurate and reproducible results. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that its mechanism of action is not fully understood, which may hinder its potential applications in certain fields.
Future Directions
There are several future directions for the research on 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone. One direction is to further investigate its potential as an antifungal and antibacterial agent, as well as its potential use as an anticancer agent. Another direction is to explore its potential as an anti-inflammatory agent and as a modulator of the immune system. Furthermore, research can be conducted to better understand its mechanism of action and to optimize its synthesis method for improved yields and purity. Overall, the potential applications of 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone make it a promising compound for future scientific research.
Synthesis Methods
The synthesis of 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone can be achieved through various methods. One such method involves the reaction of 4-chlorobenzyl chloride with phenylacetonitrile in the presence of sodium hydride, followed by the reaction with thiosemicarbazide and subsequent cyclization with hydrazine hydrate. Another method involves the reaction of 4-chlorobenzyl chloride with phenylacetic acid in the presence of thionyl chloride, followed by the reaction with thiosemicarbazide and cyclization with hydrazine hydrate. These methods have been optimized to achieve high yields and purity of the compound.
Scientific Research Applications
2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has shown promising results as an antifungal and antibacterial agent. It has also been studied for its potential use as an anticancer agent due to its ability to induce apoptosis in cancer cells. In addition, it has been investigated for its potential use as an anti-inflammatory agent and as a modulator of the immune system.
properties
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3OS/c23-18-11-13-19(14-12-18)26-21(17-9-5-2-6-10-17)24-25-22(26)28-15-20(27)16-7-3-1-4-8-16/h1-14H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPOUGVOVMZWKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-chlorophenyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5821699.png)

![4-acetyl-5-oxo-1,3,4,5-tetrahydro-2H-chromeno[3,4-b]pyridin-9-yl acetate](/img/structure/B5821712.png)
![N'-{[2-(2-phenylethyl)benzoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5821723.png)





![N-(4-chloro-2-methylphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5821779.png)

![2,10,12-trimethyl-12H-dibenzo[d,g][1,3]dioxocine](/img/structure/B5821791.png)
